4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
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Overview
Description
4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the thioacetylamino group and finally the benzamide moiety. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiol compounds. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzyme active sites, inhibiting their function. This compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoic acid
- 4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzylamine
Uniqueness
What sets 4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H19N5O2S/c1-12-3-5-14(6-4-12)18-22-23-19(24(18)2)27-11-16(25)21-15-9-7-13(8-10-15)17(20)26/h3-10H,11H2,1-2H3,(H2,20,26)(H,21,25) |
InChI Key |
JFQIAHCXNPPRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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